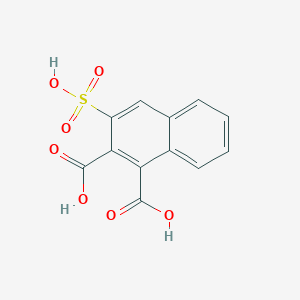
3-Sulfonaphthalene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfonaphthalene-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a naphthalene ring substituted with sulfonic acid and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfonaphthalene-1,2-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene using sulfuric acid to introduce the sulfonic acid group. This is followed by the oxidation of the resulting sulfonaphthalene to introduce the carboxylic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfonaphthalene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonated naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfonated naphthoquinones.
Reduction: Sulfonated naphthalene alcohols.
Substitution: Halogenated or nitrated sulfonaphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Sulfonaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Sulfonaphthalene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid: Similar in structure but lacks the sulfonic acid group.
Naphthalene-1,2-dicarboxylic Acid: Similar but without the sulfonic acid group.
Sulfonaphthalene: Contains the sulfonic acid group but lacks the carboxylic acid groups.
Uniqueness
3-Sulfonaphthalene-1,2-dicarboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
94107-18-3 |
|---|---|
Fórmula molecular |
C12H8O7S |
Peso molecular |
296.25 g/mol |
Nombre IUPAC |
3-sulfonaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H8O7S/c13-11(14)9-7-4-2-1-3-6(7)5-8(20(17,18)19)10(9)12(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) |
Clave InChI |
KCDGGWBMODXFHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


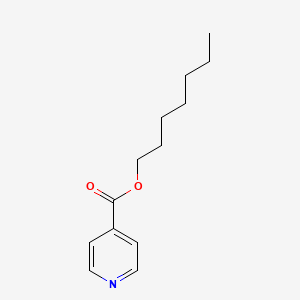

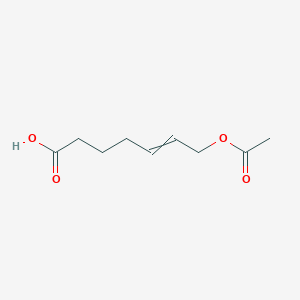
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
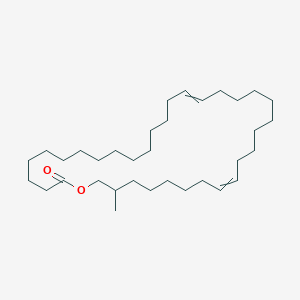
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
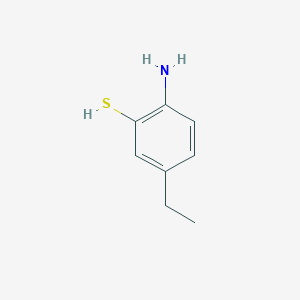
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
